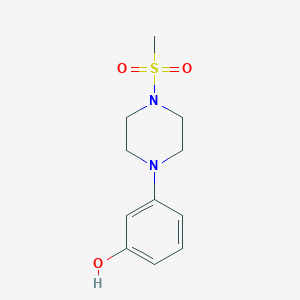

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

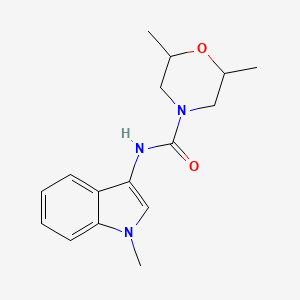

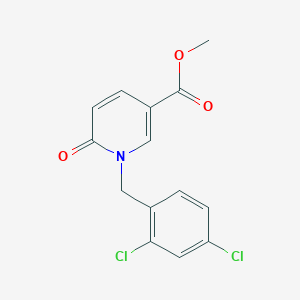

“3-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a chemical compound that belongs to the class of arylpiperazine derivatives. It has a CAS Number of 908103-72-0 and a molecular weight of 256.33 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(4-(Methylsulfonyl)piperazin-1-yl)phenol”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is represented by the linear formula C11H16N2O3S . The InChI Code for this compound is 1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis

The compound “3-(4-(Methylsulfonyl)piperazin-1-yl)phenol” is a solid . It has a molecular weight of 256.33 .科学的研究の応用

Chemical Synthesis and Complex Formation

The synthesis of pentadentate ligands involving derivatives similar to 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol demonstrates their utility in forming Cu(II) complexes with various bridging motifs. These complexes are significant in studies related to electron transfer and antiferromagnetic interactions, showcasing their potential applications in materials science and magnetic properties research (Sujatha et al., 2000).

Supramolecular Chemistry

The crystallization of 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate in the monoclinic crystal system highlights the relevance of such chemical entities in the study of supramolecular structures. Through hydrogen bond and π···π interactions, these molecules contribute to the understanding of molecular assembly and design principles in supramolecular chemistry (Prabhuswamy et al., 2017).

Anticancer Research

In anticancer research, derivatives of 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol, such as polyfunctional substituted 1,3-thiazoles with a piperazine substituent, have shown significant efficacy against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer agents and highlights the importance of chemical modification in enhancing biological activity (Turov, 2020).

Electrochemical Studies

The electrochemical oxidation of 4-(piperazin-1-yl)phenols, in the presence of indole derivatives, offers insight into synthetic methodologies for creating highly conjugated bisindolyl-p-quinone derivatives. Such studies are essential for understanding the electrochemical behavior of organic molecules and their potential applications in synthetic organic chemistry (Amani et al., 2012).

Anti-Malarial Activity

The investigation of anti-malarial activity in certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives showcases the therapeutic applications of compounds structurally related to 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol. This emphasizes the potential for designing new anti-malarial agents based on modifications of the piperazine backbone (Cunico et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-(4-methylsulfonylpiperazin-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBPQBTYYPPLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Methylsulfonyl)piperazin-1-yl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

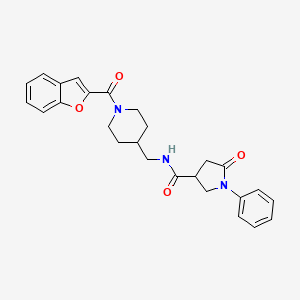

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)

![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)

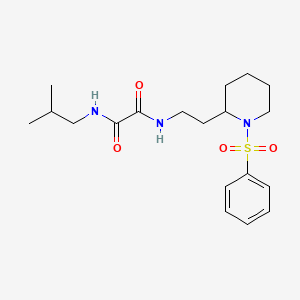

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)acetamide](/img/structure/B2443631.png)

![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)

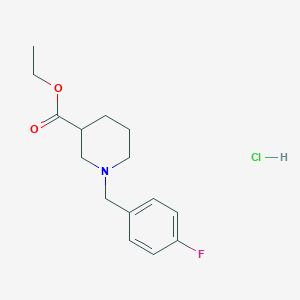

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone](/img/structure/B2443640.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2443641.png)